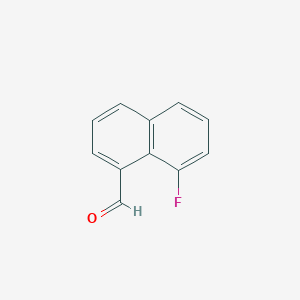8-Fluoro-1-naphthaldehyde
CAS No.: 112641-28-8
Cat. No.: VC7937130
Molecular Formula: C11H7FO
Molecular Weight: 174.17 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 112641-28-8 |
|---|---|
| Molecular Formula | C11H7FO |
| Molecular Weight | 174.17 g/mol |
| IUPAC Name | 8-fluoronaphthalene-1-carbaldehyde |
| Standard InChI | InChI=1S/C11H7FO/c12-10-6-2-4-8-3-1-5-9(7-13)11(8)10/h1-7H |
| Standard InChI Key | WIFMIURQPURGNR-UHFFFAOYSA-N |
| SMILES | C1=CC2=C(C(=C1)C=O)C(=CC=C2)F |
| Canonical SMILES | C1=CC2=C(C(=C1)C=O)C(=CC=C2)F |
Introduction
Structural and Molecular Characteristics
8-Fluoro-1-naphthaldehyde belongs to the class of polycyclic aromatic aldehydes. Its IUPAC name is 8-fluoronaphthalene-1-carbaldehyde, and its molecular weight is 174.17 g/mol . The fluorine atom at C8 introduces electron-withdrawing effects, while the aldehyde group at C1 serves as a reactive site for nucleophilic additions and condensations. Key structural identifiers include:
Table 1: Comparative Physical Properties of Fluorinated Naphthaldehydes
Synthetic Methodologies
Direct Halogenation Strategies
Palladium-catalyzed C–H halogenation is a cornerstone for synthesizing 8-fluoro-1-naphthaldehyde. A study by Prévost et al. demonstrated that Pd(OAc)₂ catalyzes regioselective bromination of 1-naphthaldehydes at the C8 position using N-bromosuccinimide (NBS) under acidic conditions (DCE:TFA, 110°C) . This method avoids the need for pre-functionalized substrates and achieves yields of 60–85% . For fluorination, analogous approaches employ Selectfluor or KF as fluorine sources, though specific protocols for 8-fluoro derivatives remain less documented.
Lithiation-Electrophilic Quenching
A low-temperature lithiation strategy is reported for analogous fluorinated naphthaldehydes. For example, 1-fluoro-2-naphthaldehyde is synthesized via treatment of a precursor with n-butyllithium at −78°C in tetrahydrofuran (THF), followed by quenching with dimethylformamide (DMF). Adapting this method to 8-fluoro-1-naphthaldehyde would require careful control of reaction kinetics to favor C8 selectivity.
Oxidation of Methyl-Substituted Precursors
Chemical Reactivity and Functionalization
Aldehyde-Directed Reactions
The aldehyde group participates in condensation reactions to form imines, hydrazones, and Schiff bases. For instance, reaction with hydroxylamine yields the corresponding oxime, a precursor for heterocyclic syntheses .
Electrophilic Aromatic Substitution (EAS)
The fluorine atom deactivates the naphthalene ring, directing incoming electrophiles to the C4 and C5 positions. Nitration experiments with HNO₃/H₂SO₄ predominantly yield 4-nitro-8-fluoro-1-naphthaldehyde, as predicted by resonance stabilization models .
Nucleophilic Aromatic Substitution (NAS)
The C8 fluorine can be displaced by strong nucleophiles (e.g., amines, alkoxides) under harsh conditions. For example, treatment with piperidine at 120°C replaces fluorine with a piperidinyl group, enabling access to pharmacologically relevant scaffolds .
Table 2: Representative Reactions of 8-Fluoro-1-naphthaldehyde
Applications in Medicinal Chemistry
Anticancer Agents
8-Fluoro-1-naphthaldehyde serves as a precursor for cytotoxic benzoquinazoline derivatives. Kondapalli et al. synthesized a library of compounds showing IC₅₀ values < 10 µM against breast cancer (MCF-7) and colon cancer (HCT-116) cell lines.
Antimicrobial Scaffolds
Naphtholactams derived from 8-fluoro-1-naphthaldehyde exhibit broad-spectrum antimicrobial activity. A 2024 study reported MIC values of 2–8 µg/mL against Pseudomonas aeruginosa and Staphylococcus aureus .
Fluorescent Probes
The compound’s rigid aromatic structure makes it suitable for developing fluorescent sensors. Functionalization with piperazine moieties yields probes with λₑₓ/λₑₘ = 350/450 nm, used to detect metal ions in biological systems .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume